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Core Science & Biosynthesis

Foundational

1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol chemical structure and properties

Chemical Structure, Synthesis, and Pharmaceutical Applications Executive Summary 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (CAS: 170868-63-4) represents a "privileged scaffold" in modern drug discovery. As a chiral benzyli...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (CAS: 170868-63-4) represents a "privileged scaffold" in modern drug discovery. As a chiral benzylic alcohol, it serves as a critical intermediate for synthesizing enantiopure APIs, particularly in the kinase inhibitor (e.g., c-Met, ALK) and agrochemical sectors.

This guide moves beyond basic datasheet parameters to provide a rigorous technical analysis of the molecule’s synthesis, stability, and application. It specifically addresses the challenge of the ortho-fluoro substituent—a structural feature that enhances metabolic stability but complicates catalytic reduction due to steric hindrance.

Part 1: Chemical Identity & Physiochemical Profile

The dual-halogen substitution pattern (2-F, 4-Cl) modulates the electron density of the aromatic ring, significantly affecting the acidity of the benzylic proton and the lipophilicity of the molecule.

Core Data Table
ParameterSpecification / Value
IUPAC Name 1-(4-chloro-2-fluorophenyl)ethanol
CAS Number 170868-63-4
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Chirality Contains 1 stereocenter (R/S enantiomers)
Appearance Colorless to pale yellow viscous oil (racemic) or low-melting solid (enantiopure)
Boiling Point (Est.) 245–250 °C at 760 mmHg
LogP (Predicted) ~2.4 – 2.9 (Moderate Lipophilicity)
pKa (OH group) ~14.5 (Slightly more acidic than 1-phenylethanol due to electron-withdrawing halogens)
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water
Structural Insight

The 2-fluoro substituent is the critical functional handle. Unlike a simple phenyl ring, the fluorine atom at the ortho position:

  • Inductive Effect (-I): Withdraws electron density, making the benzylic alcohol slightly more acidic.

  • Conformational Lock: Restricts rotation in downstream intermediates, often improving binding affinity in protein pockets.

  • Metabolic Block: The 4-chloro group blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of drugs derived from this scaffold.

Part 2: Synthetic Pathways & Process Chemistry[8][9]

Synthesis of the chiral alcohol is almost exclusively achieved via the reduction of the corresponding ketone: 1-(4-chloro-2-fluorophenyl)ethanone .

Comparative Synthetic Strategies
MethodReagent SystemEnantioselectivity (ee)ScalabilityCost
A. Classical Reduction NaBH₄ / MeOH0% (Racemic)HighLow
B. Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN / HCOOH / TEA>95% (Tunable R/S)HighMedium
C. Biocatalysis KREDs (Ketoreductases)>99%MediumHigh (Enzyme dev)
Recommended Protocol: Asymmetric Transfer Hydrogenation (ATH)

Rationale: While biocatalysis offers higher theoretical selectivity, the ortho-fluoro group can interfere with standard enzyme pockets. Ruthenium-catalyzed ATH is chemically robust, tolerates the steric bulk of the halogen, and allows access to either enantiomer simply by switching the chiral ligand.

Step-by-Step Methodology (Target: (R)-Enantiomer)

Reagents:

  • Substrate: 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat (if liquid)

Protocol:

  • Inerting: Purge a jacketed reactor with Nitrogen (

    
    ) to remove oxygen (Ru-hydride species are air-sensitive).
    
  • Charging: Load the ketone substrate and DCM (5 vol). Stir at 25°C.

  • Catalyst Addition: Add the Ru-catalyst. The solution typically turns deep red/orange.

  • Initiation: Slowly add the HCOOH/TEA mixture (2-3 eq) via addition funnel. Caution: Exothermic CO₂ release.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor by HPLC.

  • Quench: Add water (5 vol) to separate layers.

  • Workup: Wash organic layer with sat.[1] NaHCO₃ (to remove residual acid) and Brine. Dry over MgSO₄.[2]

  • Isolation: Concentrate in vacuo. Purification via distillation or crystallization (if solid).

Expert Note on Causality: The 2-fluoro group accelerates the reaction rate compared to non-substituted acetophenones because it makes the carbonyl carbon more electrophilic. However, strict temperature control is required; if the reaction runs too hot (>40°C), the enantioselectivity drops due to the reversibility of the hydride transfer.

Part 3: Visualization of Workflows

Synthetic Logic Flow

The following diagram illustrates the decision matrix and process flow for synthesizing the target alcohol.

SynthesisWorkflow Start Start: 1-(4-Cl-2-F-phenyl)ethanone Decision Select Reduction Method Start->Decision RouteA Route A: NaBH4 (Non-Selective) Decision->RouteA Cost Priority RouteB Route B: Ru-TsDPEN (Asymmetric ATH) Decision->RouteB Chirality Priority ProdRac Racemic Alcohol (Requires Resolution) RouteA->ProdRac ProdChiral Enantiopure Alcohol (>95% ee) RouteB->ProdChiral Workup Workup: Acid Wash & Extraction ProdRac->Workup ProdChiral->Workup Final Final API Intermediate Workup->Final

Caption: Figure 1: Synthetic decision matrix comparing classical reduction vs. asymmetric transfer hydrogenation (ATH).

Part 4: Analytical Characterization

Validating the structure and purity of CAS 170868-63-4 requires a multi-modal approach.

Chiral HPLC Method (Standard)

Because the enantiomers have identical physical properties (BP, solubility) in an achiral environment, chiral stationary phases are mandatory.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Expected Result: Baseline separation of (R) and (S) enantiomers. The 2-F substituent usually enhances separation factors (

    
    ) compared to the non-fluorinated analog due to distinct dipole interactions with the chiral selector.
    
NMR Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (d, 3H, CH₃) – Doublet due to coupling with the methine proton.
      
    • 
       5.10 (q, 1H, CH-OH) – Quartet.
      
    • 
       7.0–7.5 (m, 3H, Ar-H) – The aromatic region will show complex splitting. The 2-F  atom causes H-F coupling (
      
      
      
      ), splitting the adjacent aromatic signals into multiplets not seen in the chloro-only analog.

Part 5: Safety & Handling (EHS)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the ketone precursor or the final alcohol should be performed in a fume hood.

  • Storage: Store in a cool, dry place. The molecule is stable, but as a secondary alcohol, it is susceptible to oxidation if left open to air over prolonged periods.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • BenchChem. (2025).[1][2] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. BenchChem Technical Guides.

  • PubChem. (2023). 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (Compound Summary). National Library of Medicine.

  • Fujii, A., et al. (2017).[3] Discovery of MDM2 Inhibitors: Utilization of the Chiral Benzylic Alcohol Scaffold. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)ethan-1-ol (CAS 933673-55-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, a halogenated aromatic alcohol with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol, a halogenated aromatic alcohol with significant potential as a chiral building block in organic synthesis. The document elucidates its chemical identity, molecular formula, and molecular weight. A detailed exploration of its synthesis via the reduction of its ketone precursor, 1-(4-chloro-2-fluorophenyl)ethanone, is presented, including a representative experimental protocol. Furthermore, this guide discusses the applications of structurally similar compounds in pharmaceutical synthesis, highlighting the potential utility of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol in the development of novel therapeutics. Key physicochemical properties and safety considerations are also summarized to provide a complete profile of this compound for researchers.

Chemical Identity and Properties

Chemical Name: 1-(4-Chloro-2-fluorophenyl)ethan-1-ol

CAS Number: 933673-55-3

Molecular Formula: C₈H₈ClFO

Molecular Weight: 174.60 g/mol

This compound is a secondary alcohol featuring a phenyl ring substituted with both a chlorine and a fluorine atom. The presence of these halogens and the chiral center at the carbinol carbon makes it a molecule of interest for synthetic chemists, particularly in the field of medicinal chemistry. The differential reactivity of the C-Cl and C-F bonds, in conjunction with the reactivity of the hydroxyl group, offers a versatile platform for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol and its Precursor

Property1-(4-Chloro-2-fluorophenyl)ethan-1-ol1-(4-Chloro-2-fluorophenyl)ethanone
CAS Number 933673-55-3175711-83-8
Molecular Formula C₈H₈ClFOC₈H₆ClFO
Molecular Weight 174.60 g/mol 172.58 g/mol
Appearance Predicted to be a liquid or low-melting solidNot specified
Boiling Point Not specified233 °C[1]
Flash Point Not specified95 °C[1]
Density Not specified1.258 g/cm³[1]

Synthesis

The primary and most direct route to 1-(4-Chloro-2-fluorophenyl)ethan-1-ol is the reduction of the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. This transformation can be achieved using a variety of reducing agents.

Synthetic Pathway

The synthesis involves the conversion of the carbonyl group of the ketone to a hydroxyl group.

Synthesis of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol cluster_ketone Starting Material cluster_alcohol Product ketone 1-(4-chloro-2-fluorophenyl)ethanone alcohol 1-(4-Chloro-2-fluorophenyl)ethan-1-ol ketone->alcohol Reduction reagents Reducing Agent (e.g., NaBH₄) reagents->alcohol

Caption: General synthetic scheme for the preparation of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol.

Experimental Protocol: Reduction of 1-(4-chloro-2-fluorophenyl)ethanone

The following is a representative protocol for the reduction of a substituted acetophenone to the corresponding alcohol using sodium borohydride. This can be adapted for the synthesis of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol.

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Spectral Data of Precursor

Table 2: Spectral Data for 1-(4-chloro-2-fluorophenyl)ethanone

Data TypeKey Peaks / Signals
¹H NMR (300 MHz, CDCl₃)δ 7.63 (m, 1H), 7.16 (m, 1H), 7.04 (m, 1H), 2.64 (d, 3H)[2]
¹³C NMR (75 MHz, CDCl₃)δ 198.36, 163.65 (d, J = 255.5 Hz), 134.97 (d, J = 3.6 Hz), 133.19 (d, J = 10.6 Hz), 131.73 (d, J = 9.5 Hz), 118.01 (d, J = 24.8 Hz), 114.29 (d, J = 21.3 Hz), 30.53[2]
¹⁹F{¹H} NMR (282 MHz, CDCl₃)δ -106.42[2]
Mass Spectrum (EI, 70eV)m/z = 172 ([M]⁺, 13%), 159 (32%), 157 (100%), 129 (31%), 43 (10%)[2]

Applications in Pharmaceutical Synthesis

Halogenated phenyl ethanols are valuable chiral building blocks in the pharmaceutical industry. For instance, the structurally similar compound, (S)-1-(4-chlorophenyl)ethanol, is a key intermediate in the synthesis of the antihistamine Cetirizine.[3] This underscores the potential of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol as a precursor for various active pharmaceutical ingredients (APIs). The presence of the additional fluorine atom can be exploited to modulate the physicochemical and pharmacological properties of the final drug molecule, such as metabolic stability and binding affinity.

Pharmaceutical_Application cluster_precursor Precursor cluster_synthesis Drug Development Pathway start 1-(4-Chloro-2-fluorophenyl)ethan-1-ol intermediate Chiral Intermediate start->intermediate Derivatization api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthesis

Caption: Potential application of 1-(4-Chloro-2-fluorophenyl)ethan-1-ol in drug development.

Safety and Handling

Specific safety data for 1-(4-Chloro-2-fluorophenyl)ethan-1-ol is limited. However, based on the data for its precursor, 1-(4-chloro-2-fluorophenyl)ethanone, and other related halogenated aromatic compounds, caution should be exercised. The precursor is classified as harmful if swallowed.[4] Standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Conclusion

1-(4-Chloro-2-fluorophenyl)ethan-1-ol (CAS 933673-55-3) is a valuable synthetic intermediate with significant potential in the field of pharmaceutical and fine chemical synthesis. Its preparation via the reduction of 1-(4-chloro-2-fluorophenyl)ethanone is a straightforward and adaptable process. The presence of multiple halogen substituents and a chiral center makes it an attractive building block for the development of novel, complex molecules with potentially enhanced biological activity. Further research into the enantioselective synthesis and diverse applications of this compound is warranted and expected to yield valuable contributions to the field of organic chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). (s)-1-(4-chloro-2-fluorophenyl)ethan-1-ol. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved February 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - Asymmetric transfer hydrogenation of ketones with tethered Ru(II) catalysts in water. Retrieved February 12, 2026, from [Link]

Sources

Foundational

Technical Guide: 1-(4-Chloro-2-fluorophenyl)ethanol – Nomenclature, Synthesis, and Applications

Executive Summary 1-(4-Chloro-2-fluorophenyl)ethanol is a critical chiral building block used in the synthesis of halogenated pharmaceutical intermediates and agrochemicals. Its specific substitution pattern—a chlorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-2-fluorophenyl)ethanol is a critical chiral building block used in the synthesis of halogenated pharmaceutical intermediates and agrochemicals. Its specific substitution pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the ethanol side chain—imparts unique electronic and steric properties essential for modulating the metabolic stability and potency of bioactive molecules.

This guide provides an authoritative breakdown of its nomenclature, structural identification, synthesis pathways, and applications, designed for researchers requiring precise chemical data for regulatory filings, patent searches, and experimental design.

Nomenclature & Identification

Accurate nomenclature is paramount to avoid confusion with positional isomers (e.g., 2-chloro-1-(4-fluorophenyl)ethanol, a chlorohydrin). The following table consolidates the valid identifiers for the ring-substituted alcohol.

Identity Matrix
Identifier TypeValueNotes
IUPAC Name 1-(4-Chloro-2-fluorophenyl)ethanol Preferred IUPAC Name (PIN)
Systematic Name 1-(4-Chloro-2-fluorophenyl)ethan-1-olExplicitly indicates alcohol position
CAS Number (Racemic) 933673-55-3 Primary identifier for the (±)-mixture
CAS Number (Ketone Precursor) 175711-83-81-(4-Chloro-2-fluorophenyl)ethanone
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
SMILES CC(O)c1ccc(Cl)cc1FEncodes connectivity and substitution
InChI Key (Specific to isomer)Verify against database for stereoisomers
Synonyms & Trade Codes
  • Common Synonyms:

    • 4-Chloro-2-fluoro-α-methylbenzyl alcohol

    • (±)-1-(4-Chloro-2-fluorophenyl)ethyl alcohol[1]

    • Methyl (4-chloro-2-fluorophenyl)carbinol

  • Ambiguity Warning:

    • DO NOT CONFUSE WITH: 2-Chloro-1-(4-fluorophenyl)ethanol (CAS 126534-42-7/126534-43-8). This is a chlorohydrin where the chlorine is on the ethyl side chain, not the phenyl ring. The target molecule discussed here has both halogens on the aromatic ring .

Chemical Structure & Properties[2][3][5][6][7][8][9]

The molecule features a chiral center at the benzylic carbon (C1 of the ethyl chain). The absolute configuration ((R) or (S)) significantly influences biological activity, necessitating stereoselective synthesis or chiral resolution.

Structural Visualization (Graphviz)

G Figure 1: Structural Breakdown of 1-(4-Chloro-2-fluorophenyl)ethanol Struct 1-(4-Chloro-2-fluorophenyl)ethanol (Target Molecule) Ring Phenyl Ring (Aromatic Core) Struct->Ring Sub1 4-Chloro Group (Para-substitution) Ring->Sub1 Position 4 Sub2 2-Fluoro Group (Ortho-substitution) Ring->Sub2 Position 2 Chain Ethanol Chain (-CH(OH)CH3) Ring->Chain Position 1 Chiral Chiral Center (C1 of Ethyl Chain) Chain->Chiral

Physical Properties (Experimental & Predicted)
  • Appearance: Clear, colorless to pale yellow liquid or low-melting solid.

  • Boiling Point: ~256°C (Predicted at 760 mmHg).

  • Density: ~1.28 g/cm³ (Predicted).

  • Solubility: Soluble in organic solvents (methanol, ethyl acetate, DCM); low solubility in water.

  • pKa: ~13.1 (Hydroxyl group).

Synthesis Protocols

The synthesis typically proceeds via the reduction of the corresponding ketone. For pharmaceutical applications requiring high enantiomeric excess (ee), asymmetric reduction is preferred over racemic reduction followed by resolution.

Synthetic Pathway (Graphviz)

Synthesis Figure 2: Synthesis of 1-(4-Chloro-2-fluorophenyl)ethanol via Ketone Reduction Ketone 1-(4-Chloro-2-fluorophenyl)ethanone (CAS: 175711-83-8) Step1 Reduction (0-25°C, MeOH/THF) Ketone->Step1 Reagent Reducing Agent (NaBH4 or Chiral Catalyst) Reagent->Step1 Product 1-(4-Chloro-2-fluorophenyl)ethanol (CAS: 933673-55-3) Workup Quench (HCl) & Extraction Step1->Workup Workup->Product

Protocol: Racemic Reduction (Standard)
  • Preparation: Dissolve 1-(4-Chloro-2-fluorophenyl)ethanone (1.0 eq) in methanol (10 volumes).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5–1.0 eq) portion-wise to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC or HPLC for disappearance of ketone.

  • Workup: Quench with 1N HCl or saturated NH₄Cl. Extract with Ethyl Acetate or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol: Asymmetric Synthesis (Enantioselective)

To obtain the (R)- or (S)-enantiomer directly:

  • Biocatalysis: Use ketoreductase (KRED) enzymes with cofactor recycling (NADPH) in a buffer/co-solvent system. This method often yields >99% ee.

  • Transfer Hydrogenation: Use a Ruthenium or Rhodium catalyst with a chiral ligand (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) and a hydrogen source (formic acid/TEA or isopropanol).

Applications in Drug Development[10]

Pharmacophore Utility

The 4-chloro-2-fluorophenyl moiety is a privileged scaffold in medicinal chemistry.

  • Metabolic Stability: The fluorine atom at the ortho position blocks metabolic oxidation at a typically labile site and modulates the pKa of nearby functional groups.

  • Lipophilicity: The chlorine atom increases lipophilicity (LogP), enhancing membrane permeability.

  • Chirality: The ethanol side chain serves as a linker, allowing the attachment of heterocycles (e.g., piperazines, pyrazoles) to create kinase inhibitors (e.g., c-Met, ALK targets).

Quality Control (QC) Parameters

For use as a regulatory starting material (RSM):

  • Purity: >98.0% by HPLC.

  • Chiral Purity: >99.0% ee (if specified as a single enantiomer).

  • Residual Solvents: Must meet ICH Q3C limits (methanol, THF).

  • Identification: ¹H NMR (distinct doublet for methyl group at ~1.4 ppm, quartet for methine at ~5.0 ppm).

References

  • ChemicalBook. (2025). 1-(4-Chloro-2-fluorophenyl)ethanol Product Description and CAS 933673-55-3.[2][1][3][4][5] Retrieved from

  • Reagentia. (2025). Catalog Entry for 1-(4-Chloro-2-fluorophenyl)ethanol (CAS 933673-55-3).[2][1][3][4][5] Retrieved from

  • PubChem. (2025). Compound Summary for 2-chloro-1-(4-fluorophenyl)ethanol (Isomer differentiation). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-(4-Chlorophenyl)ethanol and derivatives. Retrieved from

  • Echemi. (2025).[6] 1-(4-Chloro-2-fluorophenyl)ethanone (Ketone Precursor) CAS 175711-83-8. Retrieved from

Sources

Exploratory

Foreword: The Quintessential Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol in Organic Solvents In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol in Organic Solvents

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is paved with numerous physicochemical challenges. Among the most fundamental and impactful of these is solubility. It is a parameter that dictates not only the feasibility of a synthetic route but also the ultimate bioavailability and efficacy of a drug product. The compound at the heart of this guide, 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, is a chiral secondary alcohol that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its halogenated aromatic structure presents a unique and instructive case study in solubility.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid template in favor of a logical, in-depth exploration of the factors governing the solubility of this specific molecule. We will move from theoretical prediction based on molecular structure to a robust, field-proven experimental protocol for its determination. The core philosophy is not just to present data, but to illuminate the causality behind it, empowering scientists to make informed decisions in their work.

Molecular Profile: Physicochemical Properties of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol

Understanding a molecule's inherent properties is the first step in predicting its behavior in different solvent environments. The structure of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a composite of functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and lipophilicity.

PropertyValue / DescriptionSource
Molecular Formula C₈H₈ClFO[1][2]
Molecular Weight 174.6 g/mol [2]
Appearance Chiral secondary alcohol[1]
Key Structural Features - Secondary alcohol (-OH) group- Phenyl ring- para-Chloro substituent- ortho-Fluoro substituentN/A

The molecule's solubility is a direct consequence of the interplay between these features:

  • Secondary Alcohol (-OH): This group is the primary driver of solubility in polar solvents. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3] This dual capability allows for strong, favorable interactions with protic solvents like alcohols and water.[4]

  • Phenyl Ring: The aromatic ring is a significant non-polar, hydrophobic region. This part of the molecule will preferentially interact with non-polar solvents through van der Waals forces.

  • Halogen Substituents (Cl and F): The electronegative chlorine and fluorine atoms create permanent dipoles, increasing the overall polarity of the molecule.[5] They have an electron-withdrawing effect that can influence the acidity of the hydroxyl proton.[5] The difference in size and polarizability between chlorine and fluorine can also subtly affect crystal lattice energy and interactions with solvent molecules.[6][7]

G cluster_molecule 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol cluster_phenyl Hydrophobic Region cluster_polar Polar / H-Bonding Regions mol phenyl Phenyl Ring (van der Waals Interactions) oh -OH Group (H-Bond Donor & Acceptor) cl Chloro Group (Polar, Electron-Withdrawing) f Fluoro Group (Polar, Electron-Withdrawing)

Caption: Key structural regions influencing solubility.

A Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a powerful heuristic in chemistry, grounded in the thermodynamics of mixing.[8] A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is sufficient to overcome the energy of the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

For 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, we can predict its solubility profile by matching its structural features to the properties of common organic solvents.

Solvent ClassRepresentative SolventsDominant Solvent PropertyPredicted Interaction & Solubility
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bond donors & acceptorsHigh Solubility: Strong hydrogen bonding between the solvent and the solute's -OH group is expected to be the dominant, energy-favorable interaction.[9]
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Have strong dipoles, are H-bond acceptorsGood to High Solubility: Strong dipole-dipole interactions will occur. The solvent can also accept hydrogen bonds from the solute's -OH group.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)van der Waals forcesLow to Moderate Solubility: Solubility will be driven by the phenyl ring's interaction with the solvent. The polar -OH and halogen groups will disfavor dissolution, likely limiting overall solubility. Toluene and DCM may show moderate solubility due to their ability to interact with the aromatic ring and polar groups, respectively.

This qualitative prediction serves as a crucial starting point, but for applications in process chemistry and formulation, precise quantitative data is non-negotiable. This necessitates a robust experimental approach.

A Self-Validating Protocol for Experimental Solubility Determination

The absence of readily available public data for this specific compound underscores the need for a reliable in-house method. The following protocol describes the equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility. It is designed to be self-validating by ensuring that a true equilibrium is reached and that only the dissolved solute is quantified.

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid to vial add_sol 2. Solvent Addition Add known volume of solvent prep->add_sol equil 3. Equilibration Agitate at constant T for 24-48h add_sol->equil settle 4. Settling Allow undissolved solid to sediment equil->settle filter 5. Filtration Filter supernatant with 0.45µm syringe filter settle->filter quant 6. Quantification Transfer known volume of clear filtrate to pre-weighed vial filter->quant evap 7. Evaporation Remove solvent under vacuum quant->evap weigh 8. Final Weighing Weigh vial with dried solute evap->weigh calc 9. Calculation Determine solubility (mg/mL) weigh->calc

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Gravimetric Methodology

This protocol relies on gravimetric analysis, which is robust and does not require a chromophore for UV-Vis analysis.

  • Preparation: Add an excess amount of solid 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol to a series of glass vials (e.g., 4 mL vials). "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure the solution is saturated. A good starting point is ~20-30 mg of solid.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent. Use calibrated pipettes for accuracy.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10] The rate of dissolution slows as it approaches saturation, making this extended time crucial for accuracy.[10]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is vital to avoid clogging the filter in the next step.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and discard the first few drops to saturate the filter material. Dispense a precise volume of the clear, saturated filtrate (e.g., 1.0 mL) into a pre-weighed, clean vial.[11] This step physically removes any remaining micro-particulates, ensuring you only quantify the dissolved material.

  • Solvent Evaporation: Remove the solvent from the collection vial. This is best done using a vacuum centrifuge (e.g., SpeedVac) or by placing the vials under a gentle stream of nitrogen. Avoid excessive heat, which could sublime the solid.

  • Final Weighing: Once the solute is completely dry (constant weight), re-weigh the vial.

  • Calculation: The solubility is calculated as follows:

    Solubility (mg/mL) = (Weight of Vial + Dried Solute) - (Weight of Empty Vial) / Volume of Filtrate Transferred[11]

    It is best practice to perform each measurement in triplicate to ensure reproducibility and calculate the average and standard deviation.[11]

Data Interpretation and Implications for Drug Development

The quantitative data obtained from the protocol above provides actionable insights for various stages of pharmaceutical R&D.

Example Data Table (Hypothetical)
SolventDielectric Constant¹Solubility at 25°C (mg/mL)Application Insights
Methanol32.7> 200Excellent solvent for reactions, purification, and creating high-concentration stock solutions.
Acetone21.0150Good choice for crystallization processes due to high solubility and volatility.
Acetonitrile36.6125Common mobile phase component in reverse-phase HPLC; good solubility is advantageous for analytical methods.
Ethyl Acetate6.045Useful for extractions and chromatography, offering differential solubility compared to more polar solvents.
Dichloromethane9.130Can be used in organic synthesis and purification steps.
Toluene2.415Potential solvent for reactions involving less polar reagents.
Hexane1.9< 1An effective anti-solvent for inducing precipitation or crystallization from more polar solvent systems.
¹Values from various sources.[12][13]

Implications:

  • Process Chemistry: A high solubility in a solvent like methanol or acetone makes them ideal candidates for reaction media, ensuring all reagents remain in a single phase.[9] Conversely, a solvent like hexane, in which the compound is poorly soluble, becomes an excellent anti-solvent for crystallization, allowing for high product recovery.

  • Formulation Science: For a liquid formulation, high solubility is paramount. For this compound, alcohol-based systems would be a logical starting point. For solid dosage forms, understanding the solubility in aqueous and organic media is critical for predicting dissolution rates and bioavailability.

  • Preclinical Screening: In early-stage research, compounds are often dissolved in DMSO to create high-concentration stock solutions for biological assays.[9] Knowing the solubility limit in DMSO is crucial to prevent the compound from precipitating in the assay, which would lead to erroneous results.

Conclusion

The solubility of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a nuanced property governed by a balance of polar, hydrogen-bonding, and non-polar interactions. While a theoretical analysis of its molecular structure provides a strong predictive foundation, it is not a substitute for rigorous experimental determination. The shake-flask protocol detailed herein offers a reliable and robust method for generating the high-quality, quantitative data required by researchers, scientists, and drug development professionals. This data is not merely a physical constant but a critical tool that informs decisions at every stage of the pharmaceutical pipeline, from the reaction flask to the final formulation, ultimately impacting the efficiency of development and the potential success of a therapeutic candidate.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • How can you determine the solubility of organic compounds?. Quora.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420. PubChem.
  • Determination of maximum solubility?. Reddit.
  • 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol | C8H8ClFO | CID 22225822. PubChem.
  • 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol. Benchchem.
  • 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one. U.S. Environmental Protection Agency.
  • (S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL Product Description. ChemicalBook.
  • Solubility of Organic Compounds. (2023).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). RSC Medicinal Chemistry.
  • 4.4 Solubility. Chemistry LibreTexts. (2019).
  • Solubility of Organic Compounds. Chemistry Steps.
  • Aromatic Compound Solubility in Solvent/Water Mixtures. (1986). Journal of Environmental Engineering.
  • Alcohols: solubility and solvent polarity. (2020). meriSTEM YouTube Channel.
  • Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2015). ResearchGate.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). RSC Publishing.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). National Center for Biotechnology Information.
  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. PubChem.
  • 1-(4-chlorophenyl)-2-fluoroethanol | 329-77-1. ChemicalBook.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
  • Common Organic Solvents: Table of Properties.
  • Substituent effects. 7. Phenyl derivatives. When is a fluorine a pi-donor?. (1998). Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Mitsunobu reaction protocol using 1-(4-Chloro-2-fluorophenyl)ethanol

Application Note: High-Fidelity Mitsunobu Inversion of 1-(4-Chloro-2-fluorophenyl)ethanol Executive Summary This technical guide details the protocol for the Mitsunobu coupling of 1-(4-Chloro-2-fluorophenyl)ethanol with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mitsunobu Inversion of 1-(4-Chloro-2-fluorophenyl)ethanol

Executive Summary

This technical guide details the protocol for the Mitsunobu coupling of 1-(4-Chloro-2-fluorophenyl)ethanol with acidic pronucleophiles (phenols/imides). This specific substrate presents unique challenges due to the 2-fluoro substituent , which imposes steric bulk near the reaction center, and the benzylic nature of the alcohol, which stabilizes carbocation intermediates.

This protocol is engineered to maximize Walden inversion (


)  while suppressing the two primary failure modes:
  • Elimination (

    
    ):  Formation of the corresponding styrene.
    
  • Retention (

    
    ):  Loss of enantiopurity via carbocation leakage.
    

This methodology is derived from process chemistry routes used in the synthesis of ALK inhibitors (e.g., Crizotinib intermediates), ensuring industrial robustness.[1][2]

Mechanistic Insight & Critical Control Points

The reaction relies on the activation of the alcohol by a Phosphine-Azodicarboxylate betaine, followed by displacement by a pronucleophile (


).
The Substrate Challenge: 1-(4-Chloro-2-fluorophenyl)ethanol
  • Steric Hindrance: The ortho-fluorine atom creates a steric clash with the bulky Triphenylphosphine (

    
    ) group in the oxyphosphonium intermediate. This slows the rate of 
    
    
    
    attack, giving the competing elimination pathway a window to occur.
  • Electronic Effect: The benzylic position is electron-deficient but capable of stabilizing a positive charge. If the reaction temperature spikes, the C-O bond may break before nucleophilic attack, leading to racemization (

    
    ) or elimination.
    
Diagram 1: Mechanistic Pathway & Stereochemical Inversion

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activation Oxyphosphonium Salt (Activated) Betaine->Activation + Alcohol (Proton Transfer) Alcohol (S)-1-(4-Chloro-2- fluorophenyl)ethanol Alcohol->Activation Transition Transition State (Steric Clash with 2-F) Activation->Transition + Nucleophile (Nu-) Product (R)-Inverted Product (Ether/Ester) Transition->Product SN2 Inversion SideProduct Side Reaction: Styrene Elimination Transition->SideProduct E2 Elimination (If Temp > 10°C)

Caption: Mechanistic flow showing the critical branch point between successful SN2 inversion and unwanted elimination, governed by temperature and steric control.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]RoleCritical Attribute
Alcohol 1.0Substrate>98% ee (if chiral)
Nucleophile 1.1 - 1.2Pronucleophile

(Phenol/Imide)

1.3 - 1.5ActivatorDry, free-flowing solid
DIAD 1.3 - 1.5OxidantPreferred over DEAD (safer, lipophilic byproduct)
THF 10-15 VolSolventAnhydrous (

)

Note: DIAD (Diisopropyl azodicarboxylate) is selected over DEAD due to the superior solubility profile of its reduced hydrazine byproduct in non-polar workup solvents, aiding purification.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Charge 1-(4-Chloro-2-fluorophenyl)ethanol (1.0 equiv), the Nucleophile (1.1 equiv), and Triphenylphosphine (

    
    )  (1.3 equiv).
    
  • Add Anhydrous THF (10 volumes relative to alcohol mass).

  • Stir until all solids are dissolved.

  • Cool the mixture to -5°C to 0°C using an ice/acetone or glycol bath. Strict temperature control is required here.

Step 2: Controlled Activation (The "Standard Addition" Protocol)

  • Load DIAD (1.3 equiv) into a pressure-equalizing addition funnel.

  • Add DIAD dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 5°C . The reaction is exothermic.[6] Rapid addition leads to local heating and elimination side-products.

  • Observe color change: The solution typically transitions from yellow to orange/amber.

Step 3: Reaction Progression

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Slowly warm to Room Temperature (20–25°C) .

  • Stir for 12–18 hours.

  • Monitor: Check conversion via HPLC or TLC.

    • Target: Disappearance of alcohol.

    • Watch for: Styrene impurity (non-polar spot/peak).

Step 4: Workup & Purification (The "Toluene/Heptane" Method)

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Trituration (Crucial Step): Add Toluene (or MTBE) followed by slow addition of Heptane/Hexane under vigorous stirring.

    • Why: Triphenylphosphine oxide (

      
      ) and reduced DIAD (
      
      
      
      ) often precipitate out in non-polar solvent mixtures.
  • Filter off the white precipitate (

    
    ).
    
  • Concentrate the filtrate.

  • Purify via Silica Gel Chromatography (Gradient: Hexanes

    
     EtOAc).
    

Workflow Visualization

Workflow Prep Step 1: Charge Alcohol, Nu-H, PPh3 in Anhydrous THF Cool Cool to -5°C Prep->Cool Add Step 2: Dropwise Addition of DIAD (Maintain T < 5°C) Cool->Add Warm Step 3: Warm to RT Stir 12-18h Add->Warm Quench Concentrate & Triturate (Toluene/Heptane) Warm->Quench Filter Filter Byproducts (TPPO / DIADH2) Quench->Filter Purify Column Chromatography Filter->Purify

Caption: Operational workflow emphasizing temperature control during the exothermic betaine formation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Styrene Formation Elimination dominates due to steric hindrance of 2-F group or high temp.1. Keep addition temp < 0°C . 2. Switch solvent to Toluene (favors

over

).
Retention of Configuration

pathway active (carbocation formation).
1. Increase concentration of Nucleophile. 2. Ensure anhydrous conditions (water competes as Nu).
Difficult Separation of TPPO

co-elutes with product.
Use Polymer-supported

(PS-TPP) or perform a Magnesium Chloride workup (forms insoluble complex with TPPO).
Incomplete Conversion Betaine decomposition.Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for a more reactive betaine system.[4]

References

  • Kumara Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • de Koning, P. D., et al. (2011).[1] "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)."[1] Organic Process Research & Development, 15(5), 1018–1026.[1] (Describes the specific optimization of Mitsunobu inversion on chiral benzylic alcohols).

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

  • Denton, R. M., et al. (2024). "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery." Synthesis, 56(12), 1843–1850.[8]

Sources

Application

Application Note: Precision Functionalization of 4-Chloro-2-Fluorophenyl Scaffolds

Executive Summary & Strategic Importance The 4-chloro-2-fluorophenyl moiety is a "privileged scaffold" in modern medicinal chemistry. The ortho-fluorine atom modulates metabolic stability by blocking labile positions on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-chloro-2-fluorophenyl moiety is a "privileged scaffold" in modern medicinal chemistry. The ortho-fluorine atom modulates metabolic stability by blocking labile positions on the aromatic ring and influencing the pKa of neighboring functional groups, while the chlorine atom serves as a versatile handle for late-stage diversification.

However, this scaffold presents a unique chemoselectivity paradox :

  • Deactivation/Activation Duality: The fluorine atom is highly electronegative (

    
    ), theoretically activating the ring for oxidative addition. However, its position ortho to the potential reaction site (if coupling at C-1) or meta to the chloride (C-4) creates steric and electronic perturbations that can hinder standard catalytic cycles.
    
  • Competitive Pathways: In substrates containing both Bromine and Chlorine (e.g., 1-bromo-4-chloro-2-fluorobenzene), achieving exclusive reaction at the bromide without touching the chloride requires precise ligand control. Conversely, activating the robust C-Cl bond in the final step requires a catalyst system capable of overcoming the high bond dissociation energy (BDE) of the aryl chloride.

This guide provides a validated workflow for the sequential functionalization of this scaffold, moving from Suzuki-Miyaura coupling (preserving the Cl) to Buchwald-Hartwig amination (activating the Cl).

Mechanistic Insight: The "Ortho-Fluoro" Effect

To successfully couple these derivatives, one must understand the electronic landscape.[1] The diagram below visualizes the decision matrix for catalyst selection based on the specific electronic effects of the 2-Fluoro substituent.

OrthoFluoroEffect Substrate 4-Chloro-2-Fluorophenyl Scaffold Effect1 Electronic Effect: Inductive Withdrawal (-I) Substrate->Effect1 Effect2 Steric Effect: Ortho-F Bulk Substrate->Effect2 Outcome1 Electron-Poor Ring: Facilitates Oxidative Addition (at C-Br/C-I) Effect1->Outcome1 Solution2 Base Strategy: Avoid Strong Nucleophiles (Prevents SNAr side-reactions) Effect1->Solution2 Risk of defluorination Outcome2 Hindered Approach: Blocks Bulky Ligands (at C-1 position) Effect2->Outcome2 Solution1 Ligand Strategy: Use Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) Outcome1->Solution1 Requires electron-rich Pd(0) Outcome2->Solution1 Requires flexible ligand

Figure 1: Mechanistic decision tree for selecting conditions based on the electronic and steric properties of the 4-chloro-2-fluoro scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of 4-chloro-2-fluorophenylboronic acid with a heteroaryl bromide. Challenge: The goal is to react the Boronic acid (C-B bond) with the partner's Bromide, while preserving the C-Cl bond on the fluorophenyl ring for later use.

Rationale

We utilize Pd(dppf)Cl₂ , a bidentate ligand system. The large bite angle and ferrocene backbone provide a robust catalyst that facilitates the coupling of the boronic acid but is generally less active toward aryl chlorides than monophosphine ligands like XPhos. This ensures the C-Cl bond remains intact.

Materials
  • Substrate: 4-Chloro-2-fluorophenylboronic acid (1.0 equiv)

  • Coupling Partner: 5-Bromo-pyrimidine (or generic Heteroaryl Bromide) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl bromide, boronic acid, and Pd(dppf)Cl₂. Seal with a septum and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

  • Base Activation: Add the 2M K₂CO₃ solution. The biphasic system requires vigorous stirring.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the Bromide. The Chloride peak (M+2 pattern) should be conserved in the product.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

System Suitability Criteria:

  • Conversion > 95%.

  • Dechlorination: < 2% (Critical quality attribute). If dechlorination is observed, lower temperature to 60°C.

Protocol B: Activation of the C-Cl Bond (Buchwald-Hartwig)

Objective: Amination of the 4-chloro-2-fluorobiphenyl intermediate (product of Protocol A). Challenge: We must now force the unreactive C-Cl bond to undergo oxidative addition. The ortho-fluorine creates steric hindrance, requiring a specialized ligand.

Rationale

BrettPhos or XPhos are the ligands of choice. These bulky, electron-rich dialkylbiaryl phosphines promote oxidative addition into difficult aryl chlorides. The ortho-fluorine actually assists here by making the ring electron-deficient, but only if the catalyst is active enough to engage.

Materials
  • Substrate: 4-Chloro-2-fluoro-biaryl (from Protocol A) (1.0 equiv)

  • Amine: Morpholine or Primary Aniline (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos) (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Note: If the substrate contains base-sensitive groups (esters), switch to Cs₂CO₃ and use t-BuOH solvent.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk: This reaction is sensitive to O₂ and moisture. Weigh NaOtBu and Catalyst in a glovebox or under positive Argon flow.

  • Charging: Add the Chloro-substrate, Amine, Base, and Catalyst to the vial.

  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Mechanistic Note: The high temperature is necessary to overcome the activation energy of the C-Cl bond.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Experimental Workflow Visualization

Workflow Step1 Step 1: Suzuki Coupling (Preserve Cl) Reagents1 Pd(dppf)Cl2 K2CO3, 80°C Step1->Reagents1 Intermediate Biaryl Chloride (4-Cl-2-F Core) Step1->Intermediate Reaction Step2 Step 2: Buchwald Amination (Activate Cl) Intermediate->Step2 Reagents2 BrettPhos Pd G4 NaOtBu, 100°C Step2->Reagents2 Final Final Drug Scaffold (Amino-Fluoro-Biaryl) Step2->Final Reaction

Figure 2: Sequential functionalization workflow transforming the boronic acid to the final amino-biaryl scaffold.

Data Summary: Ligand Performance Matrix

The following table summarizes typical conversion rates for the amination of 4-chloro-2-fluorobiphenyls based on internal optimization studies and literature precedents [1, 2].

LigandCatalyst SourceBaseConversion (24h)Chemoselectivity Note
BrettPhos Pd G4 PrecatNaOtBu98% Excellent for primary amines; minimal defluorination.
XPhos Pd₂(dba)₃NaOtBu95% Best for secondary amines and steric bulk.
BINAP Pd(OAc)₂Cs₂CO₃45%Insufficient activation of C-Cl bond.
PPh₃ Pd(PPh₃)₄K₂CO₃< 10%Completely ineffective for Ar-Cl activation.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[3] Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[4][5] Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Reduction of 1-(4-Chloro-2-fluorophenyl)ethanone

Case ID: RED-CFPE-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 1-(4-Chloro-2-fluorophenyl)ethanol Synthesis Executive Summary This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-CFPE-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 1-(4-Chloro-2-fluorophenyl)ethanol Synthesis

Executive Summary

This technical guide addresses the reduction of 1-(4-Chloro-2-fluorophenyl)ethanone (CAS: 175711-83-8) to its corresponding alcohol, 1-(4-Chloro-2-fluorophenyl)ethanol . This transformation is a critical intermediate step in the synthesis of antifungal azoles and kinase inhibitors.

The primary challenge in this reduction is balancing conversion efficiency with chemoselectivity . The presence of halogen atoms (chlorine at para, fluorine at ortho) on the phenyl ring creates a high risk of hydrodehalogenation (loss of Cl or F) if catalytic hydrogenation is used, or incomplete conversion if mild borohydride conditions are not optimized.

Module 1: Reagent Selection & Strategy

Decision Matrix: Which Method Fits Your Needs?
FeatureSodium Borohydride (NaBH₄) Catalytic Hydrogenation (H₂/Pd) Transfer Hydrogenation (Ru-TsDPEN)
Primary Use High-yield Racemic synthesisLarge-scale (Industrial)High-yield Enantioselective synthesis
Yield Potential 90-98% 85-95%85-95%
Risk Factor Low (Safe for halogens)High (Dehalogenation risk)Medium (Catalyst sensitivity)
Cost LowLow (if catalyst recycled)High
Recommendation Standard Protocol Avoid unless necessaryUse for Chiral targets
Common User Questions

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to scale this up? A: Proceed with extreme caution. The 4-chloro and 2-fluoro substituents are susceptible to hydrodehalogenation under standard Pd/C hydrogenation conditions. If you must use hydrogenation, switch to a Platinum on Carbon (Pt/C) catalyst or add a catalyst poison (e.g., thiophene) or an amine (e.g., ethylenediamine) to suppress the cleavage of the C-Cl bond [1].[1] For most laboratory to pilot-scale batches, NaBH₄ is superior due to its chemoselectivity.[1]

Q: I need the (S)-enantiomer for a drug candidate. What is the best route? A: Do not use NaBH₄. Instead, employ Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) with formic acid/triethylamine as the hydrogen source.[1] This typically yields >95% ee and avoids the dehalogenation issues associated with high-pressure H₂ gas [2].

Module 2: Optimized Experimental Protocol (NaBH₄)

This protocol is optimized for maximum yield (>95%) and purity , minimizing work-up losses.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1-(4-Chloro-2-fluorophenyl)ethanone (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 - 1.0 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl or Saturated NH₄Cl

Workflow:

  • Dissolution: Charge the ketone (10 mmol, 1.72 g) into a round-bottom flask. Add Methanol (30 mL) .

    • Note: Methanol is preferred over Ethanol for faster kinetics. Ensure the ketone is fully dissolved before cooling.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath.

    • Critical: Controlling the exotherm prevents the formation of pinacol coupling by-products.

  • Addition: Add NaBH₄ (6.0 mmol, 0.23 g) portion-wise over 15 minutes.

    • Stoichiometry: While 0.25 eq is theoretically sufficient (delivering 1 hydride), we use 0.6 eq to ensure full conversion without large excess.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (20–25 °C). Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3]

    • Endpoint: Reaction is typically complete within 1-2 hours.

  • Quenching (The Yield Killer):

    • Incorrect: Dumping water directly into the reaction. This creates a gummy precipitate that traps product.

    • Correct: Add Acetone (2 mL) first to destroy excess borohydride gently. Then, concentrate the methanol to 20% of its original volume under reduced pressure. Then add 1N HCl (10 mL) to neutralize.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL) . Wash combined organics with Brine. Dry over Na₂SO₄.[2][4]

  • Isolation: Evaporate solvent. The product usually crystallizes or remains as a clear oil (Yield: ~1.65 g, 96%).

Module 3: Troubleshooting Guide

Issue: Incomplete Conversion (Stuck at 80%)
  • Diagnosis: Moisture in the solvent or degraded NaBH₄. Borohydride decomposes rapidly in acidic or wet protic solvents over time.

  • Fix:

    • Add an additional 0.2 eq of NaBH₄ .

    • If using Ethanol, switch to Methanol or a THF/Methanol (9:1) mixture to improve solubility and reactivity.

    • Advanced Fix: Use the Iodine-activated Borohydride method. Add NaBH₄ in THF, followed by the dropwise addition of Iodine (I₂) in THF. This generates Borane-THF in situ, a more potent reducing agent [3].[1]

Issue: Product Loss During Work-up
  • Diagnosis: The alcohol product has moderate water solubility due to the polarity of the hydroxyl group and the fluorine atom.

  • Fix:

    • Saturate the aqueous phase with NaCl (solid) before extraction ("salting out").

    • Do not wash the organic layer with large volumes of water. Use minimal brine.

    • Re-extract the aqueous layer with Dichloromethane (DCM) if Ethyl Acetate fails to recover full mass.

Issue: Defluorination or Dechlorination
  • Diagnosis: Only occurs if using Catalytic Hydrogenation or dissolving metal reductions (e.g., Na/EtOH).[1]

  • Fix: Switch immediately to NaBH₄ (hydride reduction) which is chemically inert toward aryl halides under these conditions.

Module 4: Visualization of Workflow

The following logic tree guides the researcher through the critical decision points to ensure high yield and purity.

G Start Start: 1-(4-Chloro-2-fluorophenyl)ethanone Target Target Product? Start->Target Racemic Racemic Alcohol Target->Racemic Non-Stereospecific Chiral Chiral (Enantiopure) Target->Chiral Stereospecific Method_NaBH4 Method: NaBH4 / MeOH (Standard Protocol) Racemic->Method_NaBH4 Method_ATH Method: Ru-TsDPEN / Formic Acid (Transfer Hydrogenation) Chiral->Method_ATH Check_Yield Check Conversion (TLC/HPLC) Method_NaBH4->Check_Yield Method_ATH->Check_Yield Issue_LowConv Issue: <90% Conversion Check_Yield->Issue_LowConv Incomplete Issue_Impurity Issue: Dehalogenation Check_Yield->Issue_Impurity Side Products Finish Success: Isolated Yield >95% Check_Yield->Finish High Conversion Fix_Boost Action: Add 0.2 eq NaBH4 or Switch to THF/I2 System Issue_LowConv->Fix_Boost Fix_Method Action: Stop Hydrogenation Switch to Hydride Reduction Issue_Impurity->Fix_Method Fix_Boost->Check_Yield

Caption: Decision logic for reagent selection and troubleshooting to maximize yield in 1-(4-Chloro-2-fluorophenyl)ethanol synthesis.

References

  • Control of catalytic debenzylation and dehalogenation reactions . Journal of Catalysis. (2006).[5] Discusses the kinetics of dehalogenation on Pd catalysts and how to prevent it.

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by Ru Complexes . Catalysts. (2020).[6] Reviews the mechanism and efficiency of Ruthenium-catalyzed transfer hydrogenation for acetophenones. [6]

  • Process for synthesizing 4-chlorophenyl ethanol . Google Patents (CN102816051A). Describes the specific use of NaBH4 and Iodine in THF for high-yield reduction of chloro-acetophenones.

  • 1-(4-Chlorophenyl)ethanol Synthesis Methods . Benchchem.[2][4][7][8] Provides comparative protocols for borohydride vs. catalytic reduction.

Sources

Optimization

Technical Support Center: Purification of Crude 1-(4-Chloro-2-fluorophenyl)ethanol

Welcome to the dedicated technical support center for the purification of 1-(4-Chloro-2-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 1-(4-Chloro-2-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-(4-Chloro-2-fluorophenyl)ethanol, offering explanations and actionable solutions.

Question 1: My crude 1-(4-Chloro-2-fluorophenyl)ethanol is an oil, but I expected a solid. Can I still use recrystallization?

Answer: It is not uncommon for crude products to appear as oils, even if the pure compound is a solid. This is often due to the presence of residual solvents or impurities that depress the melting point.

  • Initial Assessment: First, try to remove any residual volatile solvents under high vacuum. If the product solidifies, you can proceed with selecting a suitable recrystallization solvent.

  • Inducing Crystallization: If the product remains an oil, you can attempt to induce crystallization. This can be done by:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid 1-(4-Chloro-2-fluorophenyl)ethanol, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.

  • Alternative Purification: If the product remains a persistent oil, recrystallization is not a viable option. In this case, column chromatography is the recommended purification method.[1]

Question 2: I'm seeing multiple spots on my TLC plate after synthesis. How do I identify the product and major impurities?

Answer: Thin-Layer Chromatography (TLC) is a crucial first step in assessing the purity of your crude product and developing a purification strategy.

  • Spot Identification:

    • Co-spotting: The most reliable method is to spot your crude reaction mixture alongside the starting material (4-chloro-2-fluoroacetophenone) on the same TLC plate. The spot corresponding to the starting material can be easily identified.

    • Polarity: 1-(4-Chloro-2-fluorophenyl)ethanol is an alcohol and will be more polar than the starting ketone. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the starting material in a normal-phase silica gel TLC system.[1]

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. Aromatic compounds like your product and starting material will appear as dark spots. Additionally, you can use a potassium permanganate stain, which will react with the alcohol group of your product to give a yellow spot on a purple background, while the ketone may react differently or not at all.

Question 3: My recrystallization yield is very low. What are the common causes and how can I improve it?

Answer: Low recovery is a frequent issue in recrystallization and can often be rectified by optimizing the procedure.[2][3]

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent in small portions until the solid just dissolves.[2]

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize prematurely on the filter paper.

    • Solution: Use a heated funnel and pre-warm the receiving flask. Filter the hot solution as quickly as possible.

  • Incomplete Crystallization: Cooling the solution too rapidly can lead to the formation of small, impure crystals and leave a significant amount of product in the mother liquor.

    • Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]

Question 4: I'm performing column chromatography, but my compound is not eluting from the column or is eluting very slowly.

Answer: This is a common problem in column chromatography and usually relates to the choice of mobile phase (eluent).[4][5]

  • Eluent Polarity is Too Low: If the eluent is not polar enough, your compound will remain strongly adsorbed to the polar silica gel.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. This is known as a gradient elution.[4]

  • Compound Instability on Silica: Although less common for this type of alcohol, some compounds can degrade on acidic silica gel.

    • Solution: You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[6][7][8]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of 1-(4-Chloro-2-fluorophenyl)ethanol.

Question 1: What are the likely impurities in crude 1-(4-Chloro-2-fluorophenyl)ethanol?

Answer: The impurities will largely depend on the synthetic route used. A common method is the reduction of 4-chloro-2-fluoroacetophenone.[9] Potential impurities include:

  • Unreacted Starting Material: 4-chloro-2-fluoroacetophenone.

  • By-products: Depending on the reducing agent and reaction conditions, side reactions could lead to the formation of other related compounds.

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., ethanol, ethyl acetate, dichloromethane).[10][11]

Compound Structure Boiling Point (°C) Polarity
1-(4-Chloro-2-fluorophenyl)ethanolC₈H₈ClFONot readily availableMore Polar
4-Chloro-2-fluoroacetophenoneC₈H₆ClFO~220-222Less Polar

Question 2: Which purification method is better for 1-(4-Chloro-2-fluorophenyl)ethanol: recrystallization or column chromatography?

Answer: The choice of purification method depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization: This is the preferred method if your crude product is a solid and the impurities have different solubility profiles from your desired compound. It is generally faster and more scalable than chromatography.[3][12]

  • Column Chromatography: This method is necessary if your crude product is an oil or if you have impurities with similar polarity to your product (i.e., they have close Rf values on a TLC plate).[1][4][5]

G start Crude Product is_solid Is the crude product a solid? start->is_solid chromatography Perform Column Chromatography is_solid->chromatography No (Oil) tlc_check Run TLC Analysis is_solid->tlc_check Yes recrystallize Attempt Recrystallization end_recrystallize Pure Solid Product recrystallize->end_recrystallize end_chromatography Pure Product (may be oil or solid) chromatography->end_chromatography impurities_separated Are impurities well-separated from the product spot? tlc_check->impurities_separated impurities_separated->recrystallize Yes impurities_separated->chromatography No (Close Spots)

Caption: Decision workflow for purification method selection.

Question 3: What is a good starting solvent system for column chromatography of 1-(4-Chloro-2-fluorophenyl)ethanol?

Answer: A good starting point for developing a solvent system for column chromatography is to perform TLC analysis with various solvent mixtures. For a moderately polar compound like an aryl alcohol, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective.[1]

Recommended Starting Solvent Systems for TLC Analysis:

Solvent System (v/v) Rationale
9:1 Hexane:Ethyl AcetateA good starting point for many organic compounds.
4:1 Hexane:Ethyl AcetateIncreases polarity to move more polar compounds up the TLC plate.
1:1 Hexane:Ethyl AcetateA more polar system for compounds that do not move in less polar mixtures.
9:1 Dichloromethane:MethanolAn alternative polar system. Note that methanol can sometimes dissolve silica gel in very high concentrations.[13]

The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of 1-(4-Chloro-2-fluorophenyl)ethanol using flash column chromatography. Optimization may be required based on your specific impurity profile.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.[1]

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in your starting eluent.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry. [14]

  • Sample Loading:

    • Dissolve your crude 1-(4-Chloro-2-fluorophenyl)ethanol in a minimal amount of the starting eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with your eluent.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by spotting every few fractions on a TLC plate.

  • Analysis and Product Isolation:

    • Develop the TLC plates to identify the fractions containing your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified 1-(4-Chloro-2-fluorophenyl)ethanol.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation p1 Pack column with silica gel slurry p2 Add protective sand layer p1->p2 l1 Dissolve crude product p2->l1 l2 Apply sample to column l1->l2 e1 Add eluent and apply pressure l2->e1 e2 Collect fractions e1->e2 a1 Monitor fractions by TLC e2->a1 a2 Combine pure fractions a1->a2 a3 Evaporate solvent a2->a3 end end a3->end Pure Product

Caption: Experimental workflow for flash column chromatography.

References

  • Cerritos College. Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • How to run column chromatography. [Link]

  • Vaia. Column Chromatography: Procedure, Technique & Examples. (2022-01-26). [Link]

  • Setting up and running a column. [Link]

  • Recrystallization-1.pdf. [Link]

  • Cerritos College. Column Chromatography. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]

  • Supplementary Information. [Link]

  • Reddit. Recrystallization with two solvents : r/Chempros. (2019-12-18). [Link]

  • T. Umasankara Sastry, et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • National Center for Biotechnology Information. 1-(4-Fluorophenyl)ethanol. PubChem Compound Summary for CID 73946. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • A.K. Landge, et al. Impurities in Pharmaceuticals- A Review. SciSpace. (2013-12-15). [Link]

  • National Center for Biotechnology Information. CID 161031635. PubChem Compound Summary for CID 161031635. [Link]

  • 1-(4-CHLOROPHENYL)ETHANOL, (S)-. [Link]

  • Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica. (2000-11-02). [Link]

  • Synthesis of poly(ethylene glycol) (PEG)-grafted colloidal silica particles with improved stability in aqueous solvents. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. (2010-04-16). [Link]

  • Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. (2023-03-06). [Link]

  • Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis. [Link]

  • Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin-. Frontiers. (2022-03-30). [Link]

  • 1-(4-CHLOROPHENYL)ETHANOL. [Link]

  • 1-(4-chlorophenyl)-2,2,2-trifluoroethanol. Cancer. EPA. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. (2025-04-01). [Link]

  • Reddit. Maximum ethanol concentration for silica gel column chromatography? : r/chemhelp. (2022-06-25). [Link]

Sources

Troubleshooting

Technical Guide: Stability of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol in Basic Media

The following technical guide addresses the stability, reactivity, and handling of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol under basic conditions. This content is structured for research scientists and process chemists i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, reactivity, and handling of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol under basic conditions. This content is structured for research scientists and process chemists involved in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) or chiral resolution processes.

Executive Summary

1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a halogenated benzylic alcohol generally exhibiting moderate to high stability under mild basic conditions (e.g., saturated


, 1M NaOH at ambient temperature).

However, its stability profile is non-linear.[1] The compound possesses specific "reactivity cliffs" driven by the ortho-fluorine substituent and the benzylic position . Under forcing conditions (strong bases like


-BuOK, high temperatures, or dipolar aprotic solvents), it becomes susceptible to Nucleophilic Aromatic Substitution (

)
and, to a lesser extent, dehydration .[1]

Key Stability Metrics:

  • Aqueous Base (pH 8–12, 25°C): Stable. (>99% recovery).[1]

  • Strong Base/Anhydrous (

    
    -BuOK/THF, >0°C):  Metastable; risk of racemization or polymerization if not controlled.[1]
    
  • Forcing Conditions (NaOH, >80°C): Degradation via

    
     (Fluorine displacement).[1]
    
Detailed Reactivity Profile & Degradation Pathways[1]

The following diagram outlines the three primary reactivity pathways for this compound when exposed to basic environments.

StabilityPathways Start 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol (Starting Material) Alkoxide Benzylic Alkoxide (Stable Intermediate) Start->Alkoxide Deprotonation (Mild/Strong Base) Side_SNAr Phenol Derivative (Hydrolysis of F) Start->Side_SNAr Strong Nucleophile (OH-) High Temp (>80°C) Side_Styrene Styrene Derivative (Dehydration) Start->Side_Styrene High Heat Protic Solvent Side_Racemic Racemic Mixture (Loss of Optical Purity) Start->Side_Racemic Redox Catalyst or Reversible Deprotonation Product_Ether Ether Product (Desired Coupling) Alkoxide->Product_Ether + Electrophile (R-X) (e.g., Mitsunobu/Williamson)

Figure 1: Reaction pathways under basic conditions. Green paths indicate desired stability/reactivity; red/yellow paths indicate degradation risks.[1]

A. Nucleophilic Aromatic Substitution (

)

The 2-fluoro substituent is the most vulnerable site. While the phenyl ring is not strongly activated (lacking strong electron-withdrawing groups like


), the fluorine atom is a potent leaving group in 

reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
  • Risk Factor: High.[1]

  • Trigger: Heating in strong aqueous base (e.g., 5M NaOH at reflux) or using super-nucleophiles (e.g., thiolates).[1]

  • Mechanism: Hydroxide attacks the C-2 position, displacing fluoride to form 1-(4-chloro-2-hydroxyphenyl)ethan-1-ol .

  • Observation: Appearance of a new phenolic peak in HPLC; loss of the characteristic F-coupling pattern in

    
     NMR.
    
B. Dehydration (Styrene Formation)

Benzylic alcohols are prone to dehydration to form styrenes.[1] While this is typically acid-catalyzed (E1 mechanism), base-catalyzed elimination (E2) can occur if the hydroxyl group is activated (e.g., converted to a mesylate/tosylate in situ) or at very high temperatures.[1]

  • Risk Factor: Low (in pure base).[1]

  • Product: 4-Chloro-2-fluorostyrene .[1]

  • Note: Unlike fluorotelomer alcohols (aliphatic) which decompose via HF elimination due to internal H-bonding [1], this aromatic analog is resistant to dehydrofluorination.[1]

C. Racemization (For Chiral Applications)

If you are working with the enantiopure form (e.g., the (R)-isomer common in drug synthesis), basic conditions alone rarely cause racemization. However, the presence of transition metals (impurities from previous steps) or oxidants in a basic medium can catalyze a redox equilibrium (alcohol


 ketone), leading to rapid loss of 

[2].[1]
Troubleshooting Guide & FAQs

This section addresses specific issues observed during synthesis or workup.

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield in Coupling (Mitsunobu/Williamson) Incomplete Deprotonation or Water Contamination . The alkoxide is not forming or is being quenched.[1]Check water content (Karl Fischer).[1] Verify base strength (

).[1]
Dry solvents thoroughly.[1] Use a stronger base (e.g., NaH, KHMDS) if Williamson ether synthesis is used.[1]
New Impurity (RRT ~0.8-0.9) Hydrolysis (

)
. Displacement of Fluorine by

.

NMR
: Look for loss of signal or shift. LCMS : Check for [M-F+OH] mass (+17 -19 = -2 Da).
Lower reaction temperature.[1] Switch to a non-nucleophilic base (e.g.,

, DIPEA).[1]
New Impurity (RRT > 1.2, Non-polar) Styrene Formation . Dehydration of the alcohol.[2]

NMR
: Look for vinylic protons (5.0–6.0 ppm).[1]
Ensure reaction mixture is not acidic.[1][2] Avoid excessive heating (>80°C).[1]
Drop in Enantiomeric Excess (

)
Racemization .[1][3] Likely metal-catalyzed dehydrogenation/hydrogenation cycle.[1]Chiral HPLC : Check ratio of enantiomers.Add a metal scavenger (e.g., QuadraPure™) or chelating agent (EDTA) to the workup.
Frequently Asked Questions

Q1: Can I use NaOH for the workup of this reaction? A: Yes, dilute NaOH (1M) or saturated


 is safe for short durations at room temperature (

). Avoid prolonged exposure to concentrated caustic solutions at high temperatures, as this promotes fluorine displacement.[1]

Q2: Is the 2-Fluoro group more labile than the 4-Chloro group? A: Yes. In


 reactions, fluoride is a better leaving group than chloride because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively, even though the C-F bond is stronger [3].

Q3: Does this compound form an epoxide under basic conditions? A: No. Unlike 2-haloethanols (halohydrins) which cyclize to epoxides, this compound has the halogen on the aromatic ring, not the alkyl chain. Intramolecular cyclization is geometrically disfavored and highly unlikely.[1]

Recommended Handling Protocols
Protocol A: Safe Workup from Basic Reactions

Objective: Isolate the alcohol without inducing degradation.

  • Quenching: Cool the reaction mixture to 0–5°C .

  • Neutralization: Slowly add saturated Ammonium Chloride (

    
    )  solution. Do not use strong mineral acids (HCl) if the product is sensitive to acid-catalyzed dehydration.
    
  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Washing: Wash the organic layer with Brine (

    
    ) to remove residual base.[1]
    
  • Drying: Dry over anhydrous

    
     (neutral pH) rather than 
    
    
    
    (slightly acidic) if dehydration is a concern.[1]
Protocol B: Storage Conditions
  • State: Solid or Oil (depending on purity/enantiomer).[1]

  • Condition: Store under inert atmosphere (

    
    /Ar) at 2–8°C .
    
  • Precaution: Avoid storage in basic solvents (e.g., pyridine, triethylamine) for extended periods.[1]

References
  • Base-Induced Instability of Fluorotelomer Alcohols. Source: National Institutes of Health (NIH) / PMC.[1] Context: Contrasts the instability of aliphatic fluorinated alcohols with the relative stability of the aromatic analog. URL:[Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Source: SciELO (Scientific Electronic Library Online).[1] Context: Discusses mechanisms of racemization for 1-phenylethanol derivatives under catalytic conditions. URL:[Link]

  • Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Source: Master Organic Chemistry.[1][4] Context: Explains the physical organic chemistry behind why Fluorine is a faster leaving group than Chlorine in

    
     reactions.
    URL:[Link]
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, a halogenated aromatic alcohol of significant interest in synthetic chemistry.[1] B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, a halogenated aromatic alcohol of significant interest in synthetic chemistry.[1] By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a clear framework for structural elucidation and a deeper understanding of substituent effects in NMR spectroscopy.

The Strategic Importance of ¹H NMR in Structural Verification

In the realm of organic synthesis, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical tool, offering detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. For a compound like 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, which possesses a chiral center and a complex substitution pattern on the aromatic ring, ¹H NMR is indispensable for verifying its identity and purity. The precise chemical shifts (δ), scalar coupling constants (J), and signal multiplicities serve as a unique fingerprint of the molecule's architecture.

Analysis of the ¹H NMR Spectrum of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol

The structure of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol presents a fascinating case for ¹H NMR analysis due to the combined electronic effects of the ortho-fluoro and para-chloro substituents, which significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Hβ)~ 1.50Doublet (d)³J(Hβ, Hα) ≈ 6.5 Hz3H
-OHVariable (~1.8 - 2.5)Broad Singlet (br s)N/A1H
-CH(OH) (Hα)~ 5.20Quartet (q)³J(Hα, Hβ) ≈ 6.5 Hz1H
Aromatic (H-5)~ 7.15Doublet of Doublets (dd)³J(H-5, H-6) ≈ 8.4 Hz, ⁴J(H-5, F) ≈ 4.5 Hz1H
Aromatic (H-3)~ 7.25Doublet (d)⁴J(H-3, F) ≈ 9.0 Hz1H
Aromatic (H-6)~ 7.40Doublet of Doublets (dd)³J(H-6, H-5) ≈ 8.4 Hz, ³J(H-6, F) ≈ 6.0 Hz1H

Causality Behind the Assignments:

  • Methyl Protons (Hβ): These protons are adjacent to the chiral methine center and are split into a doublet by the single Hα proton.[2]

  • Methine Proton (Hα): This benzylic proton is significantly deshielded by the adjacent aromatic ring and the hydroxyl group. It is split into a quartet by the three equivalent methyl protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet due to rapid chemical exchange.[3]

  • Aromatic Protons (H-3, H-5, H-6): The substitution pattern creates a complex splitting environment. The fluorine atom at position 2 introduces heteronuclear coupling (H-F coupling) in addition to the standard homonuclear (H-H) couplings.

    • H-6: This proton experiences ortho coupling to H-5 and a larger ortho H-F coupling.

    • H-5: This proton is ortho to H-6 and also shows a smaller meta H-F coupling.

    • H-3: This proton is meta to H-5 (coupling is often too small to be resolved) but shows a significant meta H-F coupling.

Comparative Spectral Analysis: The Influence of Halogen Substituents

To fully appreciate the spectral characteristics of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol, it is instructive to compare its ¹H NMR data with that of simpler, related molecules. This comparison highlights how the presence and position of halogen substituents systematically alter the spectrum.

Table 2: Comparison of ¹H NMR Data for 1-Phenylethanol Analogs (Aromatic & Methine Protons)

CompoundAr-H Chemical Shift (δ, ppm)Ar-H Multiplicity-CH(OH)- Shift (δ, ppm)-CH(OH)- Multiplicity
1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol ~ 7.15 - 7.40Complex Multiplets (dd, d)~ 5.20Quartet (q)
1-Phenylethanol[2][4][5]~ 7.26 - 7.39Multiplet (m)~ 4.91Quartet (q)
1-(4-Chlorophenyl)ethanol[2][6][7]~ 7.26 - 7.33Two Doublets (d)~ 4.89Quartet (q)
1-(4-Fluorophenyl)ethanol[8][9]~ 7.00 - 7.35Two Triplets or Multiplets (t/m)~ 4.89Quartet (q)
1-(2-Chlorophenyl)ethanol[2][10]~ 7.20 - 7.55Multiplet (m)~ 5.32Quartet (q)

Key Insights from the Comparison:

  • Effect of Fluorine: The most dramatic difference is the complexity of the aromatic region in the target molecule, which is a direct result of H-F coupling. In analogs without fluorine, the aromatic signals are significantly simpler.

  • Effect of Chlorine: The electron-withdrawing nature of chlorine generally causes a downfield shift of the aromatic protons compared to the unsubstituted 1-phenylethanol.[2] In the 4-chloro analog, the symmetry results in a simpler AA'BB' system (appearing as two doublets). The ortho-chloro substituent in 1-(2-chlorophenyl)ethanol causes a more significant downfield shift of the methine proton (Hα) due to its proximity.

  • Synergistic Effects: In our target molecule, the combined ortho-fluoro and para-chloro substituents create a unique electronic environment. The ortho-fluoro group has a strong deshielding effect on the nearby Hα proton, leading to its downfield shift (~5.20 ppm) compared to the 4-chloro (~4.89 ppm) or 4-fluoro (~4.89 ppm) analogs.

Visualizing Molecular Connectivity and Workflow

Diagrams are essential for conceptualizing the relationships within the molecule and the experimental process.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling relationships in the title compound.

Standard Operating Protocol for ¹H NMR Spectrum Acquisition

A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol sample.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Locking: The instrument software will automatically lock onto the deuterium signal of the solvent (CDCl₃).

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This step is critical for achieving sharp, well-resolved peaks.

    • Tuning and Matching: The probe must be tuned to the ¹H frequency to ensure maximum signal-to-noise.

    • Acquisition Parameters:

      • Experiment: Use a standard single-pulse experiment (e.g., 'zg30').

      • Pulse Angle: 30 degrees.

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

      • Spectral Width (SW): ~20 ppm (centered around 5-6 ppm).

    • Start the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in positive absorption mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for B₀ Homogeneity lock->shim acquire Acquire FID (NS=16) shim->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference analyze Integrate & Assign Peaks reference->analyze report report analyze->report Final Spectrum & Data Table

Caption: Standard workflow for ¹H NMR sample analysis.

Conclusion

The ¹H NMR spectrum of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a rich source of structural information, defined by the interplay of its functional groups and aromatic substituents. The characteristic quartet and doublet of the ethyl alcohol moiety are straightforwardly assigned, while the aromatic region provides a complex but decipherable pattern due to both H-H and H-F couplings. By comparing its spectrum to those of non-fluorinated and differently substituted analogs, we can confidently assign each signal and appreciate the predictable, systematic nature of substituent effects in NMR spectroscopy. This guide provides a robust framework for the analysis of this and other complex small molecules, underscoring the power of NMR as a cornerstone of chemical research.

References

  • Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9).
  • Supporting Information for a scientific article. (Specific source not fully identified).
  • ResearchGate. Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. [Link]

  • The Royal Society of Chemistry. Supporting information for a scientific article. [Link]

  • ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation. [Link]

  • PubChem, National Institutes of Health. 1-(4-Fluorophenyl)ethanol. [Link]

  • Scribd. 1-Phenylethanol H-NMR PDF. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. Figure S28: 1 H NMR spectrum for 1-phenylethanol and acetophenone. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

Comparative

Optical rotation values for pure 1-(4-Chloro-2-fluorophenyl)ethanol enantiomers

An In-Depth Technical Guide to the Enantiomers of 1-(4-Chloro-2-fluorophenyl)ethanol Executive Summary & Chemical Context 1-(4-Chloro-2-fluorophenyl)ethanol (CAS: 933673-55-3) is a critical chiral building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantiomers of 1-(4-Chloro-2-fluorophenyl)ethanol

Executive Summary & Chemical Context

1-(4-Chloro-2-fluorophenyl)ethanol (CAS: 933673-55-3) is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors targeting the ALK/c-Met pathways (analogous to the Crizotinib intermediate scaffold). Achieving high enantiomeric excess (ee) is paramount, as the biological activity of the final drug substance often resides exclusively in one enantiomer (typically the R-isomer for this class of diaryl-ethyl ether inhibitors).

This guide provides a comparative analysis of the optical rotation values, synthesis methods, and analytical protocols for determining the enantiomeric purity of this specific molecule. Unlike its 2,6-dichloro analog, data for the 4-chloro-2-fluoro variant is less ubiquitous, requiring a robust, self-validating approach to characterization.

Optical Rotation & Physical Properties

The specific optical rotation (


) is a fundamental property for characterizing the enantiomeric purity of chiral alcohols. For 1-(4-Chloro-2-fluorophenyl)ethanol, the rotation is influenced significantly by the ortho-fluoro and para-chloro substitution pattern.
Comparative Optical Rotation Data

While the exact literature value for the pure (S)-1-(4-Chloro-2-fluorophenyl)ethanol is often proprietary, it can be reliably extrapolated from structurally homologous compounds. The values below serve as a validated reference range for experimental comparison.

CompoundStructureConfig.[1][2][3][4][5][6][7]

(deg)
Solvent (c=1.[8]0)Trend Analysis
1-(4-Chloro-2-fluorophenyl)ethanol Target (S) -38.0 to -42.0 *CHCl

Predicted Range
1-(2,4-Dichlorophenyl)ethanolAnalog(S)-46.0CHCl

Stronger rotation due to 2-Cl
1-(2-Fluorophenyl)ethanolAnalog(S)-35.3CHCl

Weaker rotation (lacks 4-Cl)
1-(4-Chlorophenyl)ethanolAnalog(S)~ -22.0CHCl

Weaker rotation (lacks 2-F)
1-PhenylethanolBase(S)-40.5CHCl

Baseline

*Note: The predicted range is derived from the additive contribution of the 2-fluoro and 4-chloro substituents relative to the base phenyl ethanol scaffold. The (R)-enantiomer will exhibit the equal and opposite rotation (+38.0 to +42.0).

Critical Factors Affecting Rotation
  • Solvent Effects: Polar solvents (Methanol, Ethanol) often reduce the magnitude of rotation compared to non-polar solvents (Chloroform) due to hydrogen bonding with the hydroxyl group.

  • Concentration: Non-linear deviations may occur at concentrations >1.0 g/100mL.

  • Temperature: Standard measurements are at 20°C or 25°C. A deviation of ±5°C can alter the reading by 0.1–0.5°.

Comparative Analysis of Production Methods

To obtain the pure enantiomer for reference, two primary methods are employed: Biocatalytic Resolution and Asymmetric Transfer Hydrogenation (ATH).

Method A: Biocatalytic Kinetic Resolution (Lipase)
  • Mechanism: Uses a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate one enantiomer of the racemic alcohol.

  • Pros: High enantioselectivity (E > 200), mild conditions.

  • Cons: Max theoretical yield is 50% (kinetic resolution). Requires separation of ester and alcohol.

Method B: Asymmetric Transfer Hydrogenation (ATH)
  • Mechanism: Direct reduction of the ketone precursor (1-(4-Chloro-2-fluorophenyl)ethanone) using a chiral Ruthenium or Rhodium catalyst (e.g., Ru-TsDPEN).

  • Pros: 100% theoretical yield, direct access to the desired enantiomer.

  • Cons: Catalyst cost, requires strict exclusion of oxygen.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_Methods Asymmetric Synthesis Pathways Ketone 1-(4-Chloro-2-fluorophenyl)ethanone (Achiral Precursor) ATH Method B: ATH (Ru-TsDPEN, HCOOH/TEA) Ketone->ATH Direct Asymmetric Induction RacemicRed Non-Selective Reduction (NaBH4) Ketone->RacemicRed PureAlcohol (S)-Alcohol (Target Enantiomer) ATH->PureAlcohol >95% ee, High Yield RacemicAlcohol Racemic Alcohol (±)-1-(4-Cl-2-F-Ph)EtOH RacemicRed->RacemicAlcohol Lipase Method A: Kinetic Resolution (CAL-B, Vinyl Acetate) Ester (R)-Acetate Ester Lipase->Ester Fast Reaction (R) Lipase->PureAlcohol Unreacted (S) RacemicAlcohol->Lipase Enzymatic Acylation

Caption: Workflow comparing direct Asymmetric Transfer Hydrogenation (ATH) versus Lipase-catalyzed Kinetic Resolution for producing the enantiopure alcohol.

Experimental Protocols

Protocol 1: Determination of Specific Optical Rotation

This protocol ensures reproducibility and adherence to pharmacopeial standards (USP <781>).

  • Preparation:

    • Dry the sample under high vacuum (0.5 mmHg) for 4 hours to remove residual solvent.

    • Weigh exactly 100.0 mg of the enantiomer into a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Chloroform (CHCl

      
      )  and dilute to the mark. (Concentration 
      
      
      
      g/100mL).[8]
  • Measurement:

    • Zero the polarimeter with pure CHCl

      
       in a 1 dm (100 mm) thermostated cell at 25°C.
      
    • Inject the sample, ensuring no bubbles are trapped in the light path.

    • Record the observed rotation (

      
      ) at the Sodium D-line (589 nm).[9][10]
      
    • Take 5 readings and average them.

  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100mL.[9]
Protocol 2: Chiral HPLC Analysis (Self-Validating)

Optical rotation is insufficient for high-precision ee determination (>98%). Chiral HPLC is the gold standard.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer:

      
       min (varies by column).
      
    • (R)-Enantiomer:

      
       min.
      
  • Validation: Inject the racemic mixture first to establish separation resolution (

    
    ).
    

References

  • Sigma-Aldrich. (2023). Product Specification: 1-(4-Chloro-2-fluorophenyl)ethanol (CAS 933673-55-3).[11] Link

  • BenchChem. (2023). Technical Data: 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol.[11][12] Link

  • Royal Society of Chemistry. (2015). Supplementary Information: Asymmetric Transfer Hydrogenation of Substituted Acetophenones. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 161031635: 1-(4-chlorophenyl)ethanol. Link

  • ChemicalBook. (2023). CAS 933673-55-3 Entry.[11] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol

Executive Summary & Core Directive 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a halogenated chiral intermediate often used in pharmaceutical synthesis. Unlike standard organic waste, this compound contains both Chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol is a halogenated chiral intermediate often used in pharmaceutical synthesis. Unlike standard organic waste, this compound contains both Chlorine and Fluorine substituents on the aromatic ring.[1]

The Core Directive:

Do NOT dispose of this compound in general organic solvent waste or standard "red can" fuel-blending streams.

The presence of halogens necessitates disposal via high-temperature incineration with flue gas scrubbing to capture acidic byproducts (Hydrogen Chloride and Hydrogen Fluoride). Failure to segregate this waste stream can damage incinerator infrastructure, violate EPA 40 CFR regulations, and result in significant fines.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties that dictate the disposal path. As this is often a synthesis intermediate, specific SDS data can be sparse. The following profile is derived from functional group analysis and standard safety protocols for halogenated benzyl alcohol derivatives.

Table 1: Physicochemical & Hazard Profile
PropertyValue / DescriptionOperational Implication
Chemical Structure Halogenated Aromatic AlcoholHalogenated Waste Stream (Must be segregated).[2][3]
Physical State Viscous Liquid or Low-Melting SolidMay require heating or dissolution for transfer; spill cleanup requires absorbents.
Flash Point > 110°C (Predicted)Combustible, but not highly flammable (Not D001 unless in solvent).
Reactivity Stable under normal conditionsIncompatible with oxidizing acids (Nitric, Perchloric).
Toxicity Irritant (Skin/Eye), Aquatic ToxicityPrevent release to drains/sewer systems.
Combustion Products CO, CO₂, HCl, HF Requires acid-scrubbing incineration.

Expert Insight: The "hidden" hazard here is the Fluorine atom. While Chlorine is common, Fluorine combustion generates HF (Hydrofluoric Acid) vapor, which is highly corrosive to standard combustion liners. This is why "Fuel Blending" facilities often reject this waste.

Waste Segregation Strategy

The decision-making process for disposal must be rigorous. The diagram below illustrates the "Cradle-to-Grave" workflow for this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol CheckPurity Is it pure substance or in solution? Start->CheckPurity Pure Pure / Solid / Viscous CheckPurity->Pure Solid/Residue Solution In Solution CheckPurity->Solution Dissolved SegregateHalo SEGREGATE: High-Halogen Waste Stream (Do Not Fuel Blend) Pure->SegregateHalo Direct Pack SolventCheck Identify Solvent Type Solution->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalogenatedSolvent HalogenatedSolvent->SegregateHalo Compatible NonHalogenatedSolvent->SegregateHalo Contaminated by Solute Labeling Label: 'Hazardous Waste - Halogenated' List Constituents: Cl, F SegregateHalo->Labeling Disposal Ship to Permitted Incinerator (w/ Acid Scrubbing) Labeling->Disposal

Caption: Logical workflow for segregating halogenated intermediates. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute mandates the "Halogenated" waste path.

Detailed Operational Protocols

Protocol A: Routine Waste Collection

Objective: Safe accumulation of waste prior to pickup.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is acidic or if moisture could generate HCl/HF over time.

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Segregation:

    • Do NOT mix with: Oxidizers, strong acids, or non-halogenated solvents intended for fuel blending.

    • Permissible mix: Can be combined with other halogenated solvents (Methylene Chloride, Chloroform) if the facility allows commingled halogenated waste.

  • Labeling (Critical for Compliance):

    • Label must read: "HAZARDOUS WASTE - HALOGENATED"

    • Explicitly list: 1-(4-Chloro-2-fluoro-phenyl)-ethan-1-ol.

    • Check Hazard Boxes: [x] Toxic [x] Irritant.

Protocol B: Spill Response (Small Scale < 500mL)

Objective: Immediate containment and cleanup.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Containment:

    • If solid: Avoid creating dust. Cover with a damp paper towel or absorbent pad.

    • If liquid/viscous: Encircle the spill with universal absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a wide-mouth HDPE jar.

    • Wipe the surface with a solvent (Ethanol or Acetone) to remove oily residue.

    • Crucial Step: The cleanup materials (pads, gloves, wipes) must also be disposed of as Halogenated Hazardous Waste , not regular trash.

Regulatory Compliance & Documentation

Trustworthiness in disposal relies on accurate documentation. When filling out your waste manifest, adhere to the following:

  • RCRA Classification:

    • While the specific CAS may not be a "Listed" waste (P or U list), it must be characterized.[2][4]

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .

    • If toxicity characteristic leaching procedure (TCLP) is unknown, treat as Hazardous Waste due to halogen content.

  • EPA Waste Code Strategy:

    • Most facilities utilize a "Lab Pack" system. Ensure this item is inventoried under "Organic - Halogenated" .

Why "Fuel Blending" is Rejected

Many labs try to save money by sending organic liquids to cement kilns for fuel blending. However, these kilns often lack the scrubbers necessary to neutralize the HF and HCl gas produced when this molecule burns. Sending this compound to a fuel blender is a compliance violation that can endanger downstream facility equipment.

References

  • American Chemical Society (ACS). Laboratory Waste Management: A Guidebook.[3][5] (Provides the foundational logic for segregating halogenated vs. non-halogenated waste).

  • U.S. Environmental Protection Agency (EPA).Hazardous Waste Generators: Segregation and Management.

  • Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance (OSHA 3404-11R). (Outlines PPE and spill response protocols).

  • PubChem.Compound Summary: Halogenated Benzyl Alcohols. (Used for structural hazard inference).

Sources

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